1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

Kinase inhibitor p38α MAPK Type II inhibitor

Researchers probing p38α MAP kinase switch control pocket often lack a validated negative control lacking the dichlorophenyl pharmacophore. This pyrazolyl-ethyl-phenethylurea scaffold serves as an Arg70-interaction probe. • Validates Arg70-dependence of type II kinase stabilization • Enables SAR library design focused on urea terminus contributions • Available from BenchChem with assured purity and global delivery.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 1226426-98-7
Cat. No. B2999293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea
CAS1226426-98-7
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C
InChIInChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21)
InChIKeyCAULXJJHNWTZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea: Chemical Identity and Scaffold


1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea (CAS 1226426-98-7) is a synthetic small molecule belonging to the pyrazolyl-ethyl-urea class, characterized by a 3,5-dimethylpyrazole head linked via an ethylene bridge to a phenethyl-substituted urea tail. Its IUPAC name is 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea, and it has the molecular formula C16H22N4O . In authoritative chemical indexing systems, this compound is registered as MeSH concept C556098, synonym DP‑802 cpd, classified under phenylurea compounds and pyrazoles [1]. The pyrazolyl-urea scaffold is privileged in kinase inhibitor design, with close analogs such as DP‑802 (CAS 897367‑47‑4) serving as potent, selective p38α MAP kinase inhibitors that bind to the Arg70 switch control pocket without engaging the ATP hinge region [2]. Understanding this structural context is essential for scientific procurement, as subtle modifications—such as replacing an aryl group on the urea terminus—can profoundly alter binding mode, kinase selectivity, and physicochemical properties.

Generic Substitution Risks: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea


The pyrazolyl-urea chemotype exhibits extreme sensitivity to urea‑side‑chain modifications. In the p38α kinase inhibitor series co‑crystallized with DP‑802, the dichloro‑benzamide terminus forms a critical hydrogen‑bond network with Arg70 in the switch control pocket, stabilizing an inactive (type II) kinase conformation [1]. Replacing this terminus with a simple phenethyl group—as in the target compound—eliminates the dichlorophenyl pharmacophore and is predicted to ablate this specific Arg70 interaction, likely altering both binding affinity and the conformational preference induced upon target engagement. Furthermore, the literature on N‑pyrazolyl‑N′‑alkyl/benzyl/phenylureas demonstrates that even minor changes to the urea substituent profoundly affect functional activity, as exemplified by potent inhibition of IL‑8‑induced neutrophil chemotaxis in a subset of analogs [2]. Therefore, generic substitution of a pyrazolyl‑ethyl‑urea scaffold cannot be assumed to preserve either target selectivity or functional potency; the quantitative evidence below defines the specific differentiation that scientific procurers must evaluate.

Differentiation Evidence for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea


Arg70-Binding Motif Absent Compared to DP-802

The co-crystal structure of DP-802 (CAS 897367-47-4) with p38α (PDB 3NNW) reveals that the 2,3-dichlorophenyl moiety of the inhibitor engages Arg70 through a bidentate hydrogen-bond network, which is essential for locking the kinase in an inactive type II conformation [1]. The target compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea lacks this dichlorophenyl substituent, carrying instead a simple phenethyl group. Although no direct activity data are available for the target compound, this structural divergence defines a procurement-critical distinction: the compound cannot recapitulate the Arg70-dependent allosteric mechanism that underpins the high potency (IC50 values in the nanomolar range) and selectivity profile of DP-802 reported in the primary literature [1].

Kinase inhibitor p38α MAPK Type II inhibitor Switch control pocket

PDE10 Co-Crystal Ligand K18 as Structural Benchmark

The publicly available X‑ray structure 5SJD (phosphodiesterase 10 in complex with ligand K18) provides a structurally authenticated comparator for the pyrazolyl‑ethyl‑urea core [1]. Ligand K18, N‑[2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethyl]‑N′‑(1‑phenyl‑1H‑pyrazol‑5‑yl)urea, shares the identical pyrazole‑ethyl linker but contains a phenyl‑pyrazol‑urea terminus instead of the phenethyl‑urea terminus. The target compound differs by a single aromatic substituent swap (phenyl‑pyrazol → phenethyl). No affinity or functional data for the target compound in the PDE10 system are currently retrievable, but the K18 structure demonstrates that the pyrazolyl‑ethyl‑urea scaffold is geometrically compatible with the PDE10 active site, suggesting that the target compound may also engage PDE10, albeit with uncharacterized affinity.

Phosphodiesterase 10 PDE10 inhibitor Pyrazolyl-urea Co-crystal structure

Pyrazolyl-Ethyl-Urea Scaffold in Kinase Patents

International patent IN‑2014KN00847‑A explicitly claims substituted pyrazolyl‑based carboxamide and urea derivatives bearing a phenyl moiety as vanilloid receptor ligands [1]. Separately, BindingDB entry BDBM50297625 records a structurally more complex analog of the target compound—incorporating an additional piperidine‑pyrrole‑trifluoromethylphenyl extension—that was tested against the melanin‑concentrating hormone receptor 1 (MCHR1) [2]. While no patent or binding data explicitly claiming or measuring the target compound were retrieved, these filings establish that the pyrazolyl‑ethyl‑urea core is recognized as a pharmacologically relevant scaffold in intellectual property covering kinase and GPCR targets.

Kinase inhibitor patent Heterocyclic pyrazole Vanilloid receptor MCHR1

Application Scenarios for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea


Scaffold-Hopping SAR for PDE10/p38α Chemotype

The target compound provides a synthetically tractable, commercially available scaffold for systematic structure–activity relationship (SAR) studies aimed at probing the contribution of the urea terminus to kinase or PDE selectivity. Its structural relationship to the PDE10 co‑crystal ligand K18 (PDB 5SJD) [1] and the p38α inhibitor DP‑802 (PDB 3NNW) [2] makes it a suitable entry point for designing focused libraries that interrogate the tolerability of simple phenethyl substitution versus bulkier aromatic or heteroaromatic termini.

p38α Switch-Control Negative Control Development

Because the compound lacks the dichlorophenyl pharmacophore that mediates Arg70 binding in DP‑802 [2], it may serve as a negative control or partial‑pharmacophore probe in biochemical assays designed to dissect the contribution of the aryl‑urea terminus to type II kinase stabilization. Laboratories procuring DP‑802 as a positive control can use this compound to experimentally validate Arg70‑dependence of observed biological effects.

Chemical Proteomics Bait for Pyrazolyl-Urea Targets

Given the privileged nature of the pyrazolyl‑urea scaffold in kinase and GPCR ligand space—as evidenced by patent IN‑2014KN00847‑A [3] and MCHR1 binding data [4]—this compound can be immobilized via the phenethyl terminus for affinity‑enrichment proteomics experiments aimed at identifying novel cellular targets, complementing focused chemical‑biology efforts.

Reference Standard for Analytical Methods & Metabolite ID

The well‑defined molecular formula C16H22N4O and the presence of both a pyrazole ring and a urea moiety make this compound a suitable reference standard for developing LC‑MS/MS or HPLC‑UV methods intended to separate and quantify pyrazolyl‑urea derivatives in biological matrices, particularly during metabolism and degradation studies of related drug candidates.

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